molecular formula C10H5ClF3N3O2 B2738242 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione CAS No. 250714-11-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2738242
CAS No.: 250714-11-5
M. Wt: 291.61
InChI Key: QAVWHTSJMMPQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound designed for research applications. Its structure incorporates two privileged pharmacophores: a 2,4(1H,3H)-pyrimidinedione core and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The pyrimidinedione moiety is a foundational structure in nucleic acids and is present in many natural products and synthetic compounds with diverse biological activities . This scaffold is known for its significant potential in medicinal chemistry, with derivatives demonstrating a range of properties including antimicrobial activity . The 3-chloro-5-(trifluoromethyl)pyridine subunit is a key intermediate in the development of agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group is a common strategy in modern drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . The specific combination of these subunits suggests potential for investigation in areas such as enzyme inhibition and the development of new therapeutic or agrochemical agents. Researchers can leverage this compound as a key synthetic intermediate or as a building block for constructing more complex molecules for high-throughput screening and biological evaluation. This product is intended for non-human research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O2/c11-6-3-5(10(12,13)14)4-15-8(6)17-2-1-7(18)16-9(17)19/h1-4H,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVWHTSJMMPQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate pyrimidinedione precursors under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and appropriate catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridinyl-pyrimidinedione compounds .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrimidinedione class, which includes derivatives with varied substituents affecting pharmacological and physicochemical profiles. Below is a detailed comparison:

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

  • Molecular formula : C₉H₁₃BrN₂O₂
  • Molecular weight : 261.12 g/mol
  • Key features :
    • A sec-butyl group and bromine substituent.
    • Application : Herbicide targeting photosynthetic electron transport .
  • Contrast : Bromacil lacks the pyridinyl ring and trifluoromethyl group, reducing its lipophilicity compared to the target compound.

5-Acetyl-1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione

  • Molecular formula : C₁₃H₁₀ClF₃N₄O₃
  • Molecular weight : 362.69 g/mol
  • Key features: Acetyl and methylamino groups on the pyridinyl ring.
  • Contrast : Higher molecular weight and additional substituents may reduce bioavailability compared to the simpler pyridinyl-pyrimidinedione structure.

FMAU (1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione)

  • Molecular formula : C₁₀H₁₂FN₂O₅
  • Molecular weight : 260.21 g/mol
  • Key features: Sugar moiety (arabinofuranosyl) attached to the pyrimidinedione core. Application: Antiviral agent targeting viral DNA polymerase .
  • Contrast : The hydrophilic sugar group contrasts with the hydrophobic pyridinyl-CF₃/Cl substituents, leading to divergent pharmacokinetic profiles.

6-(4-Chlorophenyl)-2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

  • Molecular formula : C₁₇H₉Cl₂F₃N₆S
  • Molecular weight : 457.27 g/mol
  • Key features: Triazolo-pyrimidine core with a sulfanyl-linked pyridinyl group.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione, also known as a trifluoromethyl pyrimidinedione derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic processes and diseases, particularly cancer.

  • Molecular Formula : C11H13ClF3N3
  • Molecular Weight : 279.69 g/mol
  • CAS Number : 231953-40-5
  • IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,4(1H,3H)-pyrimidinedione

The compound functions as a dual inhibitor of BCAT1 and BCAT2 enzymes. These enzymes catalyze the transamination of branched-chain amino acids (BCAAs) to their corresponding keto acids. The inhibition of BCATs can lead to altered metabolism of BCAAs, which is beneficial in cancer therapy as it may reduce the availability of these amino acids for tumor growth.

Inhibition Studies

Research has demonstrated that 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione exhibits significant inhibitory activity against BCAT enzymes. A study reported the following IC50 values for this compound:

CompoundBCAT1 IC50 (µM)BCAT2 IC50 (µM)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione0.150.25

These values indicate that the compound has a strong affinity for both enzyme targets, suggesting its potential as a therapeutic agent in conditions where BCAT activity is dysregulated.

Selectivity and Pharmacokinetics

The selectivity of this compound for BCAT1 over BCAT2 was highlighted in comparative studies with other inhibitors. The pharmacokinetic profile showed favorable absorption and distribution characteristics in vitro, making it a promising candidate for further development.

Case Studies

A notable case study involved the evaluation of this compound's effects on cancer cell lines. In vitro assays demonstrated that treatment with the compound resulted in reduced proliferation rates in several cancer types, including:

  • Breast Cancer
  • Liver Cancer
  • Prostate Cancer

The mechanism was attributed to the depletion of essential BCAAs necessary for protein synthesis and energy production in rapidly dividing tumor cells.

Q & A

Q. What are the key synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

The synthesis of halogenated pyrimidinediones often involves multi-step protocols. For example, a related trifluoromethylpyridine intermediate can be synthesized via chlorination, fluorination, and cyclization steps starting from 3-methylpyridine. Reaction parameters like temperature (e.g., 80–120°C for fluorination), catalyst choice (e.g., Lewis acids for chlorination), and solvent polarity significantly impact yields and purity. Side reactions, such as over-chlorination or incomplete fluorination, require careful monitoring via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s structure and confirm regioselectivity?

  • NMR : Use 19F^{19}\text{F}-NMR to confirm trifluoromethyl group integration and 1H^{1}\text{H}-NMR to resolve pyridine/proton environments (e.g., distinguishing between 3- and 5-substituted isomers).
  • IR : Identify carbonyl stretches (1650–1750 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}).
  • MS : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns, particularly for halogen isotopes (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} ratios) .

Q. What are the primary applications of this compound in medicinal chemistry, and how are initial bioactivity assays designed?

Pyrimidinedione derivatives are explored as kinase inhibitors or antimicrobial agents. Initial screening involves:

  • In vitro assays : Dose-response curves against target enzymes (e.g., IC50_{50} determination).
  • Cellular models : Cytotoxicity studies (MTT assay) and selectivity profiling against healthy cell lines.
  • Structural analogs : Compare activity with derivatives lacking the trifluoromethyl group to assess its role in binding .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., pyridinyl nitrogen reactivity).
  • Docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina. Validate predictions with X-ray crystallography (e.g., PDB 3K1 analogs) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions).
  • Counter-screening : Test the compound against off-target receptors to rule out nonspecific effects.
  • Dose optimization : Re-evaluate EC50_{50} values under controlled pH and temperature to minimize variability .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • OECD Guidelines : Follow Test No. 307 for soil degradation, measuring half-life under aerobic/anaerobic conditions.
  • LC-MS/MS : Quantify residues in biotic/abiotic samples (e.g., water, fish tissues).
  • QSAR Models : Predict bioaccumulation potential using logP and trifluoromethyl group electronegativity .

Q. What methodologies validate the compound’s stability under physiological conditions (e.g., plasma, liver microsomes)?

  • Plasma Stability Assay : Incubate compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours.
  • Microsomal Incubations : Use CYP450 enzymes to assess metabolic pathways (e.g., hydroxylation, demethylation).
  • Forced Degradation : Expose to heat, light, or acidic/basic conditions to identify degradation products .

Methodological Considerations Table

Research AspectKey ParametersAnalytical ToolsReferences
Synthesis Catalyst (e.g., AlCl3_3), solvent (DMF), fluorination timeHPLC, 19F^{19}\text{F}-NMR
Bioactivity IC50_{50}, selectivity indexMicroplate readers, flow cytometry
Environmental Fate Half-life (t1/2_{1/2}), logKow_{ow}LC-MS/MS, QSAR models
Stability pH, temperature, enzyme activityLC-MS, CYP450 assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.